molecular formula C7H4N2O2S B592364 Thiazolo[5,4-b]pyridine-5-carboxylic acid CAS No. 1304788-06-4

Thiazolo[5,4-b]pyridine-5-carboxylic acid

Cat. No.: B592364
CAS No.: 1304788-06-4
M. Wt: 180.181
InChI Key: QAVZYXJEQFVQRY-UHFFFAOYSA-N
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Description

Thiazolo[5,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural similarity to other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[5,4-b]pyridine-5-carboxylic acid typically involves the annulation of a pyridine ring to a thiazole core. One common method includes the reaction of 2-aminopyridine-3-thiol with various aldehydes or ketones in the presence of catalysts such as zinc oxide nanoparticles . Another approach involves the use of hydrazonoyl halides as precursors, which react with thiohydrazonate intermediates to form the desired thiazolo[5,4-b]pyridine derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalable synthesis would likely involve optimizing the reaction conditions mentioned above to achieve high yields and purity, possibly through continuous flow chemistry or other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions: Thiazolo[5,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

Thiazolo[5,4-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Thiazolo[5,4-b]pyridine-5-carboxylic acid is unique due to its specific structural configuration, which allows for diverse functionalization and a broad spectrum of biological activities. Its ability to inhibit key enzymes like PI3K sets it apart from other similar compounds .

Biological Activity

Thiazolo[5,4-b]pyridine-5-carboxylic acid is a heterocyclic compound with significant pharmacological potential, particularly in the fields of oncology and immunology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

This compound features a fused thiazole and pyridine ring system, which contributes to its biological activity. The compound is recognized as a purine bioisostere, making it structurally similar to other biologically active molecules.

The primary mechanism of action for this compound involves the inhibition of the enzyme PI3Kα (phosphoinositide 3-kinase alpha). This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. By modulating this pathway, the compound exhibits potential anticancer properties and may help overcome drug resistance in cancer therapies.

Anticancer Properties

Research indicates that this compound and its derivatives can act as potent anticancer agents. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, a study highlighted that derivatives could effectively target c-KIT mutations associated with gastrointestinal stromal tumors (GIST), demonstrating significant anti-proliferative activity compared to traditional treatments like imatinib .

Immunomodulatory Effects

In addition to its anticancer properties, this compound has been identified as an agonist for Sphingosine-1-phosphate receptors (S1P1 and S1P5). This activity suggests potential applications in treating autoimmune diseases by modulating lymphocyte migration and reducing inflammation. In vivo studies have shown that administration of related compounds can significantly reduce blood lymphocyte counts and delay the onset of experimental autoimmune encephalomyelitis in rat models .

Case Studies

  • Anticancer Activity Against GIST : A series of thiazolo[5,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit c-KIT. One derivative demonstrated an IC50 value of 4.77 µM against the c-KIT V560G/D816V double mutant, significantly outperforming imatinib in terms of enzymatic inhibition and anti-proliferative activity .
  • S1P Receptor Agonism : The discovery of AMG 369, a thiazolo[5,4-b]pyridine derivative, showcased its dual agonist activity at S1P1/S1P5 receptors with limited effects on S1P3. This selectivity is crucial for minimizing side effects while maximizing therapeutic benefits in autoimmune conditions .

Comparative Analysis

The following table summarizes the biological activities and unique features of this compound compared to similar compounds:

Compound NameStructure TypeKey ActivitiesUnique Features
This compoundHeterocyclic compoundAnticancer, immunomodulatoryInhibits PI3Kα; targets c-KIT mutations
Thiazolo[4,5-b]pyridine derivativesSimilar heterocyclic structureAntimicrobialBroad-spectrum antimicrobial activity
Benzothiazole derivativesContains sulfur and nitrogenAntimicrobial, anticancerVariability in substituents affects efficacy

Properties

IUPAC Name

[1,3]thiazolo[5,4-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)5-2-1-4-6(9-5)12-3-8-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVZYXJEQFVQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1304788-06-4
Record name [1,3]thiazolo[5,4-b]pyridine-5-carboxylic acid
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